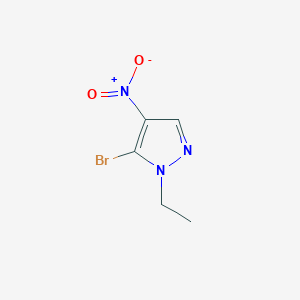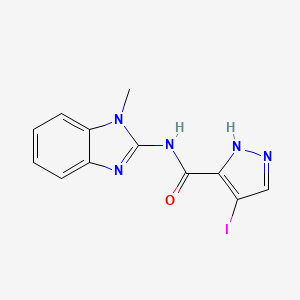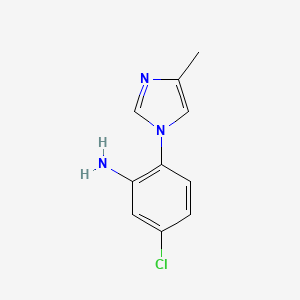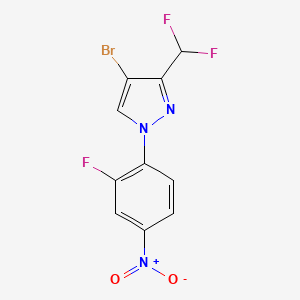![molecular formula C8H8BrN3 B10908626 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908626.png)
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction affords the desired compound in quantitative yield . Another method involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with n-butyllithium followed by electrophilic addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents using cross-coupling reactions.
Electrophilic Addition: The compound can form a carbanion when reacted with n-butyllithium, followed by electrophilic addition.
Common Reagents and Conditions
n-Butyllithium: Used to generate a carbanion from the compound.
Palladium Catalysts: Used in cross-coupling reactions to replace the bromine atom with aryl substituents.
Major Products Formed
Aryl-Substituted Pyrazolo[1,5-a]pyrimidines: Formed through cross-coupling reactions.
Electrophilic Addition Products: Formed when the carbanion reacts with electrophiles.
Scientific Research Applications
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is a bioisosteric analog of the purine moiety, which is frequently present in physiologically active natural compounds.
Anticancer Research: The compound and its derivatives have shown promise as anticancer agents.
Antiviral Research: The pyrazolo[1,5-a]pyrimidine core is considered a privileged structure in the synthesis of new C-nucleoside-derived antiviral agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can form a carbanion, which can then participate in various electrophilic addition reactions . This reactivity allows it to interact with different biological targets, potentially leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable scaffold for the development of new pharmacologically active compounds.
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,1-2H3 |
InChI Key |
AJQUAXNMGQRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10908544.png)



![2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one](/img/structure/B10908572.png)

![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908589.png)
![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)

![ethyl (4-bromo-2-{(E)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B10908608.png)
![3-amino-6-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10908617.png)
![Methyl 4-carbamoyl-3-methyl-5-({[4-(pentan-2-yl)phenoxy]acetyl}amino)thiophene-2-carboxylate](/img/structure/B10908621.png)
![4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B10908628.png)

